Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cycloheptanone derivative with thioamide in the presence of a base, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is unique due to its specific cycloheptane ring structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(14)12(10-13-8-9-16-10)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3 |
InChI Key |
YUKFSYPPKFDBOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.